molecular formula C8H15NO2 B1528785 2,6-Dioxaspiro[4.5]decan-9-amine CAS No. 1343024-86-1

2,6-Dioxaspiro[4.5]decan-9-amine

Cat. No.: B1528785
CAS No.: 1343024-86-1
M. Wt: 157.21 g/mol
InChI Key: OKTVRYAQXUEGCP-UHFFFAOYSA-N
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Description

2,6-Dioxaspiro[4.5]decan-9-amine is a chemical compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol It is characterized by a spirocyclic structure containing two oxygen atoms and an amine group

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,6-Dioxaspiro[4.5]decan-9-amine are not fully understood yet. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to selectively activate G protein and β-arrestin signaling pathways . This selective activation suggests that this compound may have a role in modulating these pathways and influencing biochemical reactions.

Cellular Effects

In terms of cellular effects, this compound has been shown to influence cell function. It is known to interact with mu-opioid receptors, selectively activating G protein and β-arrestin signaling pathways . These pathways play crucial roles in cell signaling, gene expression, and cellular metabolism. Therefore, this compound could potentially influence these cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with mu-opioid receptors. It selectively activates G protein and β-arrestin signaling pathways . This selective activation suggests that this compound may bind to these receptors in a unique way, potentially leading to changes in gene expression and enzyme activity.

Metabolic Pathways

It is known to interact with mu-opioid receptors , suggesting it may be involved in the metabolic pathways associated with these receptors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dioxaspiro[4One common method involves the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic structure . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production methods for 2,6-Dioxaspiro[4.5]decan-9-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxaspiro[4.5]decan-9-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

2,6-Dioxaspiro[4.5]decan-9-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Dioxaspiro[4.5]decan-9-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to targets .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dioxaspiro[4.5]decan-9-ol: Similar structure but with a hydroxyl group instead of an amine.

    2,6-Dioxaspiro[4.5]decan-9-one: Contains a ketone group instead of an amine.

    2,6-Dioxaspiro[4.5]decan-9-carboxylic acid: Features a carboxylic acid group.

Uniqueness

2,6-Dioxaspiro[4.5]decan-9-amine is unique due to its amine group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2,6-dioxaspiro[4.5]decan-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7-1-3-11-8(5-7)2-4-10-6-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTVRYAQXUEGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOC2)CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343024-86-1
Record name 2,6-dioxaspiro[4.5]decan-9-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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